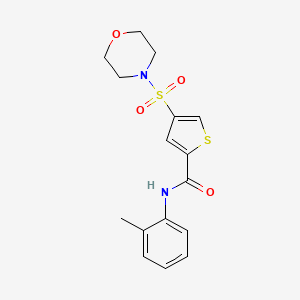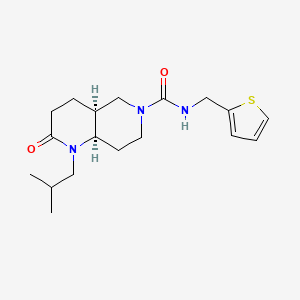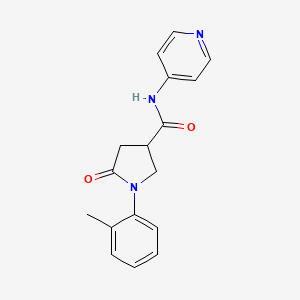![molecular formula C18H24N4 B5307651 1-(2-methyl-4-pyridinyl)-4-[(6-methyl-2-pyridinyl)methyl]-1,4-diazepane](/img/structure/B5307651.png)
1-(2-methyl-4-pyridinyl)-4-[(6-methyl-2-pyridinyl)methyl]-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methyl-4-pyridinyl)-4-[(6-methyl-2-pyridinyl)methyl]-1,4-diazepane is a chemical compound that belongs to the diazepane family. It has been widely studied for its potential applications in the field of medicinal chemistry.
Mechanism of Action
The exact mechanism of action of 1-(2-methyl-4-pyridinyl)-4-[(6-methyl-2-pyridinyl)methyl]-1,4-diazepane is not fully understood. However, it is believed to act on the GABA-A receptor, which is a type of receptor that is involved in the regulation of neuronal activity. By binding to this receptor, this compound enhances the inhibitory effects of GABA, leading to a reduction in neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to a reduction in neuronal activity. Additionally, it has been shown to decrease the levels of glutamate, which is a neurotransmitter that is involved in the excitatory effects of neuronal activity.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(2-methyl-4-pyridinyl)-4-[(6-methyl-2-pyridinyl)methyl]-1,4-diazepane in lab experiments include its potent anticonvulsant, anxiolytic, and sedative properties, as well as its potential use in the treatment of neurodegenerative disorders. However, its limitations include its potential toxicity and the lack of understanding of its exact mechanism of action.
Future Directions
There are several future directions for the study of 1-(2-methyl-4-pyridinyl)-4-[(6-methyl-2-pyridinyl)methyl]-1,4-diazepane. One direction is to investigate its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, further studies are needed to fully understand its mechanism of action and to develop more potent and selective analogs. Finally, studies are needed to investigate the potential toxicity of this compound and to develop methods to minimize its toxicity.
Synthesis Methods
The synthesis of 1-(2-methyl-4-pyridinyl)-4-[(6-methyl-2-pyridinyl)methyl]-1,4-diazepane involves the reaction of 2-methyl-4-pyridinecarboxaldehyde with 6-methyl-2-pyridinecarboxaldehyde in the presence of ammonium acetate and acetic acid. The reaction mixture is heated under reflux for several hours, and the resulting product is purified by column chromatography.
Scientific Research Applications
1-(2-methyl-4-pyridinyl)-4-[(6-methyl-2-pyridinyl)methyl]-1,4-diazepane has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticonvulsant, anxiolytic, and sedative properties in animal models. Additionally, it has been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
properties
IUPAC Name |
1-(2-methylpyridin-4-yl)-4-[(6-methylpyridin-2-yl)methyl]-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4/c1-15-5-3-6-17(20-15)14-21-9-4-10-22(12-11-21)18-7-8-19-16(2)13-18/h3,5-8,13H,4,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKMETKDBQTXDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CN2CCCN(CC2)C3=CC(=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}isoquinoline](/img/structure/B5307572.png)

![4-methoxy-3-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide](/img/structure/B5307587.png)
![N'-[4-(benzyloxy)benzylidene]-2-(4-chlorophenoxy)propanohydrazide](/img/structure/B5307592.png)


![2-{3-[2-(3-chlorophenyl)-2-cyanovinyl]-1H-indol-1-yl}acetamide](/img/structure/B5307608.png)
![2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5307611.png)
![N-ethyl-2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-N-methyl-2-oxoethanamine](/img/structure/B5307622.png)
![4-phenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5307626.png)

![4-ethoxy-3-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5307635.png)
![N-(4-chloro-2-fluorophenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5307644.png)
![methyl 5-(3-methoxy-2-propoxyphenyl)-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5307647.png)